molecular formula C8H9NO3 B055173 3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 125292-27-5

3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Katalognummer: B055173
CAS-Nummer: 125292-27-5
Molekulargewicht: 167.16 g/mol
InChI-Schlüssel: RNYSYSXUCVOYRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a bicyclic β-lactam antibiotic that has been extensively studied for its potential use in the treatment of bacterial infections. It is commonly referred to as moxalactam, and it was first synthesized in the 1970s. Moxalactam belongs to the class of antibiotics known as cephalosporins, which are widely used in clinical practice due to their broad-spectrum activity against a range of bacterial pathogens.

Wirkmechanismus

Moxalactam exerts its antibacterial activity by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, which are responsible for cross-linking the peptidoglycan strands in the cell wall. This results in the inhibition of cell wall synthesis, leading to bacterial cell death.
Biochemical and Physiological Effects:
Moxalactam has been shown to have a number of biochemical and physiological effects. It has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. Moxalactam has also been shown to have a low potential for toxicity, making it a promising candidate for further development as an antibiotic.

Vorteile Und Einschränkungen Für Laborexperimente

Moxalactam has a number of advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers working on bacterial infections. However, there are also limitations to the use of moxalactam in laboratory experiments. It has a narrow therapeutic index, meaning that the dose required for therapeutic effect is close to the dose that causes toxicity. This can make it difficult to determine the optimal dose for use in experiments.

Zukünftige Richtungen

There are a number of future directions for research on moxalactam. One area of interest is the development of new formulations of the drug that can improve its pharmacokinetic properties, such as increased bioavailability and longer half-life. Another area of interest is the investigation of moxalactam in combination with other antibiotics, to determine whether it can enhance their efficacy against multidrug-resistant bacteria. Finally, further studies are needed to determine the optimal dosing and duration of treatment with moxalactam, to maximize its therapeutic potential.

Synthesemethoden

The synthesis of moxalactam involves the reaction of 7-aminodesacetoxycephalosporanic acid (7-ADCA) with 3-methyl-2-oxo-1-azetidinecarboxylic acid (MAC). This reaction results in the formation of moxalactam, which is a β-lactam ring fused to a cyclohexane ring. The synthesis of moxalactam is a complex process that requires several steps, including protection and deprotection of functional groups, and purification of the final product.

Wissenschaftliche Forschungsanwendungen

Moxalactam has been extensively studied for its potential use in the treatment of bacterial infections. It has been shown to be effective against a range of Gram-negative and Gram-positive bacteria, including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus. Moxalactam has also been investigated for its potential use in the treatment of infections caused by multidrug-resistant bacteria.

Eigenschaften

125292-27-5

Molekularformel

C8H9NO3

Molekulargewicht

167.16 g/mol

IUPAC-Name

3-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C8H9NO3/c1-4-2-5-3-6(10)9(5)7(4)8(11)12/h5H,2-3H2,1H3,(H,11,12)

InChI-Schlüssel

RNYSYSXUCVOYRH-UHFFFAOYSA-N

SMILES

CC1=C(N2C(C1)CC2=O)C(=O)O

Kanonische SMILES

CC1=C(N2C(C1)CC2=O)C(=O)O

Synonyme

1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylicacid,3-methyl-7-oxo-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.